Cas no 374564-35-9 (Potassium 4-Bromophenyltrifluoroborate)
Potassium 4-Bromophenyltrifluoroborate Chemical and Physical Properties
Names and Identifiers
-
- Potassium (4-bromophenyl)trifluoroborate
- 4-Bromobenzenetrifluoroboric acid potassium salt~4-Bromophenyltrifluoroboric acid potassium salt
- Potassium 4-bromophenyltrifluoroborate
- potassium,(4-bromophenyl)-trifluoroboranuide
- EN300-3172249
- potassium;(4-bromophenyl)-trifluoroboranuide
- I12149
- 374564-35-9
- SCHEMBL9894268
- CS-0041331
- AS-2314
- MFCD02093978
- POTASSIUM (4-BROMOPHENYL)TRIFLUOROBORANUIDE
- AB10871
- A823667
- AM86917
- Potassium 4-bromophenyl trifluoroborate
- AKOS015910171
- DTXSID90635486
- POTASSIUM4-BROMOPHENYLTRIFLUOROBORATE
- Potassium (4-bromophenyl)(trifluoro)borate(1-)
- Potassium (4-bromophenyl)-trifluoro-boranuide
- Potassium 4-Bromophenyltrifluoroborate
-
- MDL: MFCD02093978
- Inchi: 1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
- InChI Key: YTSKPQQWISZEQO-UHFFFAOYSA-N
- SMILES: BrC1C=CC([B-](F)(F)F)=CC=1.[K+]
- BRN: 9297533
Computed Properties
- Exact Mass: 261.91800
- Monoisotopic Mass: 261.918
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: White solid
- Melting Point: 250°C(lit.)
- Boiling Point: No data available
- Flash Point: No data available
- Water Partition Coefficient: Soluble in water.
- PSA: 0.00000
- LogP: 2.50350
- Solubility: Soluble in water
- Vapor Pressure: No data available
Potassium 4-Bromophenyltrifluoroborate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Potassium 4-Bromophenyltrifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034885-5g |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | 95% | 5g |
£33.00 | 2022-03-01 | |
| Fluorochem | 034885-10g |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | 95% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 034885-25g |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | 95% | 25g |
£125.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2647-5G |
Potassium (4-Bromophenyl)trifluoroborate |
374564-35-9 | >98.0%(T)(HPLC) | 5g |
¥290.00 | 2024-04-16 | |
| Alichem | A019108108-25g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 95% | 25g |
$200.90 | 2023-09-02 | |
| Chemenu | CM214135-10g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 95% | 10g |
$102 | 2021-06-16 | |
| Chemenu | CM214135-25g |
Potassium (4-bromophenyl)trifluoroborate |
374564-35-9 | 95% | 25g |
$192 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ918-1g |
Potassium 4-Bromophenyltrifluoroborate |
374564-35-9 | 98% | 1g |
102.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OQ918-200mg |
Potassium 4-Bromophenyltrifluoroborate |
374564-35-9 | 98% | 200mg |
46.0CNY | 2021-08-03 | |
| Fluorochem | 034885-1g |
Potassium 4-bromophenyltrifluoroborate |
374564-35-9 | 95% | 1g |
£11.00 | 2022-03-01 |
Potassium 4-Bromophenyltrifluoroborate Suppliers
Potassium 4-Bromophenyltrifluoroborate Related Literature
-
1. Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenylsXinmin Li,Chun Liu,Lei Wang,Qing Ye,Xin Jin,Zilin Jin Org. Biomol. Chem. 2018 16 8719
-
Nobuhito Sakamoto,Masahiko Ohta,Kenta Kokado,Kazuki Sada New J. Chem. 2019 43 14853
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Bromobenzenes
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Potassium 4-Bromophenyltrifluoroborate
Comprehensive Overview of Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9)
Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9) is a highly versatile organoboron compound widely utilized in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, characterized by its aryltrifluoroborate structure, offers exceptional stability and reactivity, making it a preferred choice for pharmaceutical intermediates, agrochemicals, and advanced material synthesis. With the growing demand for green chemistry and sustainable methodologies, Potassium 4-Bromophenyltrifluoroborate has gained prominence due to its water solubility and reduced toxicity compared to traditional boronic acids.
The compound’s molecular formula, C6H4BrBF3K, highlights its unique bromophenyl functional group, which facilitates selective coupling reactions. Researchers and industries frequently search for "CAS 374564-35-9 applications" or "4-Bromophenyltrifluoroborate synthesis," reflecting its critical role in drug discovery and material science. Recent studies emphasize its compatibility with microwave-assisted synthesis and flow chemistry, aligning with trends toward automation and efficiency in chemical manufacturing.
One of the key advantages of Potassium 4-Bromophenyltrifluoroborate is its stability under ambient conditions, addressing common challenges associated with boronic acid derivatives. This property makes it ideal for storage and transportation, reducing costs for laboratories and production facilities. Queries like "stable trifluoroborate reagents" or "arylboron compound handling" underscore its practical benefits in industrial settings.
In pharmaceutical research, this compound is pivotal for constructing biaryl scaffolds, a structural motif found in numerous FDA-approved drugs. Its 4-bromo substituent enables further functionalization, catering to the rising demand for structure-activity relationship (SAR) studies. Analysts tracking "boron-based drug candidates" or "cross-coupling catalysts" will find this reagent indispensable for high-throughput screening and lead optimization.
From an environmental perspective, Potassium 4-Bromophenyltrifluoroborate aligns with the principles of atom economy and waste minimization. Its high reactivity reduces the need for excess reagents, a topic frequently explored in searches for "sustainable coupling reactions." Additionally, its compatibility with aqueous reaction media supports the shift toward solvent-free or water-based processes, a hotspot in green chemistry innovations.
For analytical chemists, the compound’s distinct NMR and MS spectra (e.g., 19F NMR at −140 ppm) provide reliable characterization data, addressing common queries like "trifluoroborate spectral analysis." Its crystalline form ensures consistent purity, critical for reproducibility in academic and industrial research. Manufacturers often highlight its ≥95% purity to meet stringent quality standards for high-value chemical intermediates.
Emerging applications in OLED materials and conductive polymers further expand the utility of Potassium 4-Bromophenyltrifluoroborate. Searches related to "boron in electronic materials" reflect its potential in next-generation technologies. As the chemical industry evolves toward precision synthesis, this compound’s role in C-H activation and late-stage functionalization continues to attract R&D investment.
In summary, Potassium 4-Bromophenyltrifluoroborate (CAS 374564-35-9) stands at the intersection of innovation and practicality, addressing demands across pharmaceuticals, materials science, and sustainable chemistry. Its robust performance in diverse reaction conditions ensures its relevance in cutting-edge research and industrial applications.
374564-35-9 (Potassium 4-Bromophenyltrifluoroborate) Related Products
- 480445-38-3(potassium (2-bromophenyl)trifluoroboranuide)
- 1189097-37-7(Potassium (3-bromo-5-methylphenyl)trifluoroborate)
- 374564-34-8(Potassium 3-Bromophenyltrifluoroborate)
- 929626-21-1(Potassium 3,5-dibromophenyltrifluoroborate)
- 1448312-02-4(Potassium (2,5-dibromophenyl)trifluoroborate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)